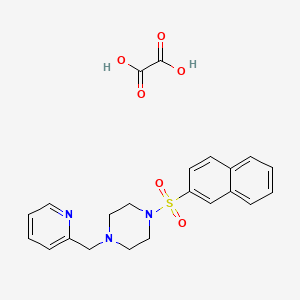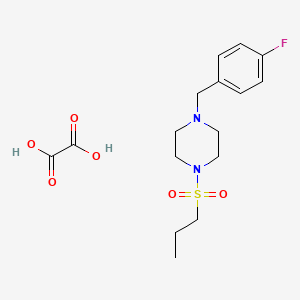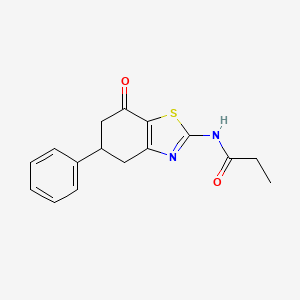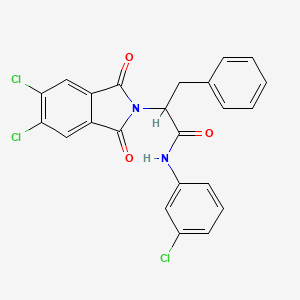
methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate
説明
Methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate, also known as FMK, is a fluorescent probe that is widely used in scientific research. This compound has a unique chemical structure that allows it to be used in various applications, including biochemical and physiological studies.
科学的研究の応用
Methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate is widely used in scientific research due to its unique properties. It is a fluorescent probe that can be used to label proteins and other biomolecules in living cells. This allows researchers to study the localization and dynamics of these molecules in real-time. This compound has been used to study various biological processes, including cell cycle progression, apoptosis, and autophagy.
作用機序
Methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate works by covalently binding to cysteine residues in proteins. This covalent bond forms a stable adduct that can be detected using fluorescence microscopy. The binding of this compound to cysteine residues can also lead to changes in protein activity, which can be studied using biochemical assays.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It can induce apoptosis in cancer cells by inhibiting the activity of caspases, a family of proteases that play a critical role in programmed cell death. This compound can also induce autophagy, a process by which cells degrade and recycle their own components. Additionally, this compound has been shown to inhibit the activity of various enzymes, including kinases and phosphatases.
実験室実験の利点と制限
Methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate has several advantages for lab experiments. It is a highly specific probe that can be used to label proteins and other biomolecules in living cells. It is also relatively easy to use and does not require specialized equipment. However, this compound has some limitations. It can be toxic to cells at high concentrations, and its fluorescence can be quenched by certain compounds. Additionally, this compound can only label cysteine residues, which limits its applicability to certain proteins.
将来の方向性
There are several future directions for research on methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate. One area of interest is the development of new fluorescent probes that can label other amino acid residues in proteins. Another area of interest is the application of this compound in drug discovery, where it can be used to screen for compounds that modulate protein activity. Finally, this compound can be used in combination with other probes and techniques to study complex biological processes, such as signal transduction pathways and protein-protein interactions.
Conclusion:
This compound is a versatile fluorescent probe that has many applications in scientific research. Its unique properties make it a valuable tool for studying a wide range of biological processes. While there are some limitations to its use, this compound remains an important tool for researchers in the field of biochemistry and molecular biology.
特性
IUPAC Name |
methyl 2-(2-fluoro-9H-xanthen-9-yl)-3-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO4/c1-10(20)16(18(21)22-2)17-12-5-3-4-6-14(12)23-15-8-7-11(19)9-13(15)17/h3-9,16-17H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPCIUZYSBVOPPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1C2=CC=CC=C2OC3=C1C=C(C=C3)F)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-methyl-2-oxo-2-phenylethyl 3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoate](/img/structure/B3948407.png)
![3-[5-(2-methoxy-5-nitrophenyl)-4-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B3948420.png)
![N-benzyl-3,4-dimethoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B3948427.png)

![5-ethyl-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3948446.png)


![3-(2-furyl)-5-{[(2-methyl-3-biphenylyl)methyl]thio}-4-phenyl-4H-1,2,4-triazole](/img/structure/B3948459.png)



![2-[2-(2-chlorophenyl)vinyl]-3-(2-hydroxyphenyl)-4(3H)-quinazolinone](/img/structure/B3948490.png)
